5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a phenyl group and at the 5-position with a piperazine ring bearing a 2-methylbenzoyl moiety. The 4-position of the oxazole is functionalized with a carbonitrile group. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for exploration in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16-7-5-6-10-18(16)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(28-22)17-8-3-2-4-9-17/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCKVGJHJRIPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The reaction conditions often require the presence of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be selectively removed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially acting as an antagonist or agonist . The oxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features :
- Oxazole Core : A five-membered aromatic ring with one oxygen and one nitrogen atom.
- Piperazine Substituent : A six-membered ring with two nitrogen atoms, modified at the 4-position with a 2-methylbenzoyl group.
Molecular Formula : C₂₄H₂₂N₄O₂
Molecular Weight : 398.46 g/mol .
Comparison with Similar Compounds
Structural Variations in Piperazine-Benzoyl Derivatives
The piperazine-benzoyl moiety is a critical structural element. Substitutions on the benzoyl group significantly influence electronic and steric properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methyl group in the target compound increases lipophilicity compared to fluorinated analogs, which may improve membrane permeability. Fluorine and chlorine atoms enhance polarity and metabolic stability .
- Substituent Position : Para-fluorine (4-F) in allows symmetrical electronic effects, whereas ortho-substituents (2-F, 2-CH₃) introduce steric constraints .
Variations at the Oxazole 2-Position
The 2-position of the oxazole core is modified in related compounds, affecting planarity and binding interactions:
Key Observations :
Carbonitrile-Containing Analogs
The carbonitrile group is conserved across many analogs, but core heterocycles vary:
Key Observations :
- Oxazole vs. Pyrazole: Oxazole cores (target compound) offer different electronic profiles compared to pyrazole derivatives like fipronil, which is a known insecticide .
- Carbonitrile Role : The -CN group in fipronil and the target compound may enhance binding to biological targets via dipole interactions .
Biological Activity
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates various functional groups, making it a candidate for diverse biological applications. The synthesis typically involves several key steps:
- Formation of the Oxazole Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Piperazine Moiety : Involves reacting the oxazole intermediate with a piperazine derivative.
- Attachment of the Benzoyl Group : This final step includes acylation of the piperazine nitrogen with 2-methylbenzoyl chloride under controlled conditions.
The unique combination of these structural elements contributes to its distinctive pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may act by modulating the activity of enzymes, receptors, or other proteins, leading to various therapeutic effects. The exact mechanisms remain an area of ongoing research.
Anticancer Properties
Research indicates that compounds similar to 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, including breast and colorectal cancers. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 7.9 | Significant growth inhibition |
| MDA-MB-231 (Breast) | 92 | Moderate growth inhibition |
| HT29 (Colorectal) | 15 | Strong growth inhibition |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated a series of oxazole derivatives similar to our compound, revealing that many exhibited potent activity against BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .
- Synergistic Effects : Another investigation focused on combining piperazine derivatives with established chemotherapeutics like doxorubicin. The results suggested enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy .
- Pharmacological Screening : A comprehensive screening of synthesized oxazole derivatives demonstrated promising results in various assays for anticancer and anti-inflammatory activities, supporting further exploration into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
